2-(4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetic acid is a complex organic compound featuring a bicyclic structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can be further derivatized.
Scientific Research Applications
2-(4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate: Similar structure with a methyl ester group instead of an acetic acid group.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with different functional groups and applications.
Uniqueness
2-(4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetic acid is unique due to its combination of a bicyclic structure and a Boc-protected amine, which provides versatility in synthetic and research applications.
Properties
Molecular Formula |
C15H25NO4 |
---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.2.2]octanyl]acetic acid |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-15-7-4-14(5-8-15,6-9-15)10-11(17)18/h4-10H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
DRDTZVAHECWVJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.